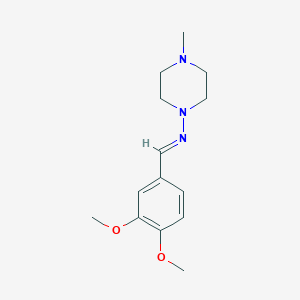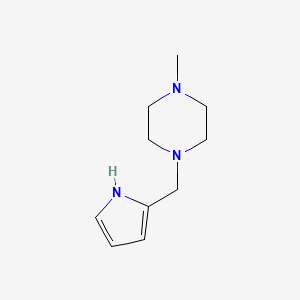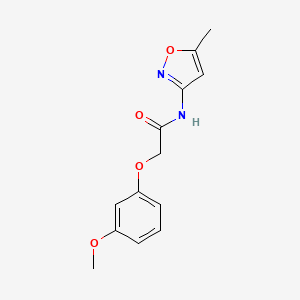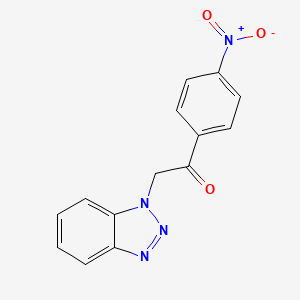
N-(3,4-dimethoxybenzylidene)-4-methyl-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzylidene)-4-methyl-1-piperazinamine, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, with promising results in preclinical trials.
Applications De Recherche Scientifique
Novel Compound Synthesis and Evaluation
Synthesis of Polyamides with Bioactive Moieties : Research has been conducted on the synthesis of polyamides containing bioactive moieties such as theophylline and thymine, utilizing derivatives of piperazine. These polyamides demonstrate unique properties, including solubility in specific solvents and potential for diverse biological applications (Hattori & Kinoshita, 1979) (Hattori & Kinoshita, 1979).
Antioxidant Activity of Piperazine Derivatives : A study synthesized and evaluated the antioxidant activity of aryl/aralkyl substituted piperazine derivatives. The presence of a hydroxyl group in the structure was found essential for antioxidant properties, highlighting the design considerations for antioxidant compounds (Andonova et al., 2014) (Andonova et al., 2014).
Material Science Applications
- Recovery of Nano-Structured Ceria (CeO2) : A study explored the use of benzoxazine dimers, including derivatives similar to N-(3,4-dimethoxybenzylidene)-4-methyl-1-piperazinamine, as novel ligands for rare earth metal ion cerium(III) ion. This complexation facilitated the novel recovery of nano-structured ceria (CeO2) via thermal decomposition, showcasing an innovative application in materials science (Veranitisagul et al., 2011) (Veranitisagul et al., 2011).
Chemical Reaction Studies
- Vibrational Assignments in Polymer Chemistry : The vibrational properties of compounds like N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model for studying reactions of benzoxazine monomers, were analyzed to understand polymer chemistry better. This research contributes to the fundamental understanding of the chemical reactions involved in the polymerization process (Dunkers & Ishida, 1995) (Dunkers & Ishida, 1995).
Cardioprotective Agents
- Cardiotropic Activity of Cyclic Compounds : A study synthesized a new group of compounds, including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, showing significant antiarrhythmic activity. This research highlights the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Mokrov et al., 2019) (Mokrov et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16-6-8-17(9-7-16)15-11-12-4-5-13(18-2)14(10-12)19-3/h4-5,10-11H,6-9H2,1-3H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGVHFBEYZVGQE-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5541030.png)
![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)
![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)
![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)
![N-1-naphthyl-2-{[1-(4-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5541072.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5541088.png)

![4-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5541095.png)
